Structural Differentiation from NGI-1: Benzothiazole Core and N-Benzyl Substituent Conferring Distinct Molecular Properties
The title compound differs from the well-characterized OST inhibitor NGI-1 (CAS 790702-57-7) in three critical structural features: (i) a benzothiazole core instead of a thiazole ring, (ii) an N-benzyl substituent at the 2-amino position of the benzothiazole rather than a direct amide linkage, and (iii) the para-dimethylsulfamoylbenzamide moiety versus NGI-1's 5-dimethylsulfamoyl-2-pyrrolidin-1-ylbenzamide arrangement. These differences result in a substantially higher molecular weight (451.56 vs. 394.51 g/mol) . The N-benzyl group increases lipophilicity and may alter blood-brain barrier permeability and plasma protein binding relative to NGI-1 . The benzothiazole core provides a larger aromatic surface area for potential π-stacking interactions compared to the thiazole ring . No direct head-to-head biological comparison data between these two compounds is available in the public domain as of the search date.
| Evidence Dimension | Molecular weight and core heterocycle identity |
|---|---|
| Target Compound Data | MW 451.56 g/mol; benzothiazole core; N-benzyl substitution; C23H21N3O3S2 |
| Comparator Or Baseline | NGI-1 (CAS 790702-57-7): MW 394.51 g/mol; thiazole core; no N-benzyl; C17H22N4O3S2 |
| Quantified Difference | ΔMW = +57.05 g/mol (+14.5%); heterocycle: benzothiazole (C7H4NS) vs. thiazole (C3H2NS); N-benzyl group present vs. absent |
| Conditions | Structural comparison based on published molecular formulas and InChIKeys; InChIKey for target: FRWYNPKQWKCSKT-UHFFFAOYSA-N; InChIKey for NGI-1: QPKGRLIYJGBKJL-UHFFFAOYSA-N |
Why This Matters
The benzothiazole core and N-benzyl substitution create a distinct pharmacophore that cannot be replicated by NGI-1, meaning biological activity data for NGI-1 (OST IC50 1.1 µM) cannot be assumed for the title compound; researchers must empirically validate target engagement in their specific assay systems.
